molecular formula C24H20N2O4 B2372520 3-(1-(benzo[d][1,3]dioxol-5-yl)-2-nitroethyl)-1-methyl-2-phenyl-1H-indole CAS No. 307543-41-5

3-(1-(benzo[d][1,3]dioxol-5-yl)-2-nitroethyl)-1-methyl-2-phenyl-1H-indole

Cat. No. B2372520
CAS RN: 307543-41-5
M. Wt: 400.434
InChI Key: WOVGFUUROXBSNL-UHFFFAOYSA-N
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Description

The compound is a derivative of indole, which is a heterocyclic aromatic organic compound. It has a benzo[d][1,3]dioxol-5-yl group, a nitroethyl group, and a methylphenyl group attached to the indole .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized via palladium-catalyzed cross-coupling reactions .


Molecular Structure Analysis

The compound likely has a complex structure due to the presence of multiple functional groups. The benzo[d][1,3]dioxol-5-yl group is a methylenedioxybenzene, which is a cyclic structure with two oxygen atoms . The nitroethyl group contains a nitro functional group, which is a strong electron-withdrawing group.


Chemical Reactions Analysis

The reactivity of this compound could be influenced by the presence of the nitro group, which is a strong electron-withdrawing group, and the methylenedioxy group, which can participate in various reactions .

Scientific Research Applications

Anticancer Activity

Background

The indole nucleus, a privileged structural motif, has been explored for its diverse biological activities. In the context of cancer research, microtubules and their component protein, tubulin, are crucial targets for anticancer agents. Microtubule-targeting agents disrupt microtubule assembly, leading to mitotic blockade and cell apoptosis.

Research Findings

A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties were designed based on literature reports of indole activity against various cancer cell lines. These compounds were synthesized via a Pd-catalyzed C-N cross-coupling and evaluated for anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .

Key Compounds: Two notable compounds emerged from this study:

Mechanistic Insights

Further mechanistic studies revealed that 3-N-2-methylquinoline 20 induced cell cycle arrest at the S phase and triggered apoptosis in CCRF-CEM cancer cells. These findings highlight the potential of these 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles as templates for further optimization and the development of more active analogs. Understanding their structure-activity relationships is crucial for advancing indole-based anticancer molecules .

Ligand Synthesis

Background

The compound’s structure also lends itself to ligand synthesis.

Research Findings

Two new ligands, 4 and 5 , were prepared from benzo[d][1,3]dioxole-5-carbaldehyde , BSH, and 4-MBSH. These ligands were characterized using spectroscopic procedures, and their structures were confirmed via SCXRDM .

Mechanism of Action

Target of Action

The primary targets of this compound are cancer cells , specifically prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . The compound interacts with these cells, causing changes that lead to their death.

Mode of Action

The compound interacts with its targets by causing cell cycle arrest at the S phase and inducing apoptosis in cancer cells . This means that the compound prevents the cells from dividing and growing, and also triggers the cells’ self-destruction mechanisms.

Biochemical Pathways

The compound affects the microtubule assembly pathway . Microtubules are a component of the cell’s skeleton and are crucial for cell division. The compound modulates microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This disruption of the microtubule assembly pathway leads to the aforementioned cell cycle arrest and apoptosis.

Result of Action

The result of the compound’s action is the inhibition of cancer cell growth and the induction of cancer cell death . This is achieved through the compound’s effects on cell cycle progression and apoptosis, as mentioned above.

properties

IUPAC Name

3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-1-methyl-2-phenylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4/c1-25-20-10-6-5-9-18(20)23(24(25)16-7-3-2-4-8-16)19(14-26(27)28)17-11-12-21-22(13-17)30-15-29-21/h2-13,19H,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOVGFUUROXBSNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C(C[N+](=O)[O-])C4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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